Mmp13-IN-2

Description

Properties

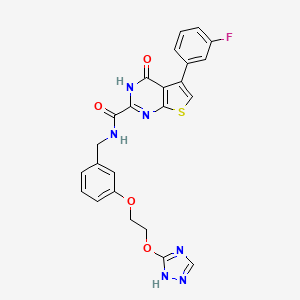

Molecular Formula |

C24H19FN6O4S |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-4-oxo-N-[[3-[2-(1H-1,2,4-triazol-5-yloxy)ethoxy]phenyl]methyl]-3H-thieno[2,3-d]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C24H19FN6O4S/c25-16-5-2-4-15(10-16)18-12-36-23-19(18)21(32)29-20(30-23)22(33)26-11-14-3-1-6-17(9-14)34-7-8-35-24-27-13-28-31-24/h1-6,9-10,12-13H,7-8,11H2,(H,26,33)(H,27,28,31)(H,29,30,32) |

InChI Key |

MLUCCAMJMIYYED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCOC2=NC=NN2)CNC(=O)C3=NC4=C(C(=CS4)C5=CC(=CC=C5)F)C(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Mmp13-IN-2

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document details its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways associated with MMP-13.

Introduction to MMP-13

Matrix Metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[][2] MMP-13 is particularly effective at cleaving type II collagen, a primary component of articular cartilage, and is also capable of degrading types I and III collagen, aggrecan, and other ECM components.[2][3][4] While MMP-13 is involved in normal physiological processes like embryonic development and tissue remodeling, its overexpression is linked to pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[5][6] Consequently, the selective inhibition of MMP-13 is a significant therapeutic target for these diseases.[3]

This compound: Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of MMP-13.[7] Its primary mechanism of action is the direct inhibition of the catalytic activity of the MMP-13 enzyme. Unlike some inhibitors that chelate the catalytic zinc ion, certain selective MMP-13 inhibitors, such as pyrimidine dicarboxamides, bind to pockets that are unique to MMP-13, which accounts for their high specificity.[8] By blocking the active site, this compound prevents the degradation of collagen and other ECM substrates, thereby mitigating the tissue damage associated with excessive MMP-13 activity.[6][7]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified through various enzymatic assays. The following table summarizes the key inhibitory data.

| Target | IC50 Value | Selectivity | Reference |

| MMP-13 | 0.036 nM | >1,500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE | [7] |

| MMP-1 | > 54 nM | N/A | [7] |

| MMP-3 | > 54 nM | N/A | [7] |

| MMP-7 | > 54 nM | N/A | [7] |

| MMP-8 | > 54 nM | N/A | [7] |

| MMP-9 | > 54 nM | N/A | [7] |

| MMP-14 | > 54 nM | N/A | [7] |

| TACE | > 54 nM | N/A | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Inhibition

The expression of the MMP-13 gene is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[4][9] These stimuli activate cascades involving Mitogen-Activated Protein Kinases (MAPK) such as p38 and JNK, which in turn activate transcription factors like AP-1 (cFos/cJun) and Runx2.[3][9] These transcription factors then bind to the promoter region of the MMP13 gene, driving its expression. This compound acts downstream of this process by directly inhibiting the secreted, active MMP-13 enzyme.

Caption: MMP-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

Fluorogenic Peptide Substrate Assay for MMP-13 Inhibition

This in vitro assay is used to determine the direct inhibitory effect of a compound on MMP-13 activity.[4]

Objective: To quantify the IC50 value of this compound against recombinant human MMP-13 (rhMMP-13).

Protocol:

-

Preparation: Recombinant human MMP-13 is pre-activated. A fluorogenic peptide substrate, which is cleaved by MMP-13 to produce a fluorescent signal, is prepared in a suitable buffer.

-

Reaction Setup: Varying concentrations of this compound are added to wells of a microtiter plate.

-

Enzyme Addition: A fixed concentration of activated rhMMP-13 is added to each well and incubated with the inhibitor.

-

Substrate Addition: The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

-

Measurement: The plate is incubated at a controlled temperature (e.g., 25°C), and the fluorescence intensity is measured over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is calculated from the fluorescence readings. The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Bovine Nasal Cartilage (BNC) Assay

This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation in a tissue model.[7]

Objective: To evaluate the efficacy of this compound in preventing the degradation of cartilage matrix.

Protocol:

-

Cartilage Culture: Slices of bovine nasal cartilage are cultured in a multi-well plate.

-

Stimulation: The cartilage is stimulated with pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Oncostatin M (OSM), to induce chondrocyte-mediated cartilage degradation and MMP-13 release.

-

Inhibitor Treatment: Test wells are treated with various concentrations of this compound. Control wells receive the vehicle.

-

Incubation: The cultures are incubated for an extended period (e.g., up to 14 days).

-

Analysis: The culture medium is collected at different time points and analyzed for markers of collagen degradation, such as glycosaminoglycans (GAGs) or specific collagen fragments.

-

Quantification: The amount of released degradation products is quantified. The percentage of inhibition of cartilage degradation is calculated by comparing the results from inhibitor-treated wells to the stimulated, untreated controls. This compound has been shown to be effective at preventing IL-1/OSM-induced degradation of BNC in a dose-dependent manner.[7]

Caption: Workflow for determining MMP-13 inhibition using a fluorogenic assay.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-13. Its mechanism of action involves the direct blockade of the enzyme's catalytic activity, preventing the breakdown of collagen and other extracellular matrix components. This inhibitory action has been validated through both enzymatic and tissue-based assays. The high selectivity of this compound for MMP-13 over other metalloproteinases makes it a valuable tool for research and a promising candidate for the development of therapeutics for diseases driven by excessive collagen degradation, such as osteoarthritis.

References

- 2. mdpi.com [mdpi.com]

- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 6. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Mmp13-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of type II collagen, a primary component of articular cartilage.[1][2][3] Its over-expression is implicated in the pathology of various diseases, most notably osteoarthritis, as well as rheumatoid arthritis and cancer.[4][5] This has made MMP-13 a key therapeutic target for the development of disease-modifying drugs.[1][2]

This compound emerged from research efforts focused on identifying highly selective inhibitors that avoid the off-target effects associated with earlier, broad-spectrum MMP inhibitors.[1][6] This guide details the biochemical and cellular potency of this compound, its selectivity profile, and the key in vitro and in vivo studies that have characterized its therapeutic potential.

Core Data Summary

The following tables summarize the key quantitative data for this compound and related potent, selective MMP-13 inhibitors.

Table 1: In Vitro Potency and Selectivity of MMP-13 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. Other MMPs) |

| This compound | MMP-13 | 0.036[7] | - | >1500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE[7] |

| Compound 24f | MMP-13 | 0.5[1] | 0.19[1] | >20,000-fold vs. MMP-1 and TACE (>10,000 nM)[1] |

| RF036 | MMP-13 | 3.4 - 4.9[6] | 2.7[6] | >1000-fold vs. MMP-1, -2, -8, -9, -14[6] |

| Inhibitor 1 | MMP-13 | - | 12[6] | >400-fold vs. other MMPs (>5 µM)[6] |

| Inhibitor 3 | MMP-13 | - | 10[6] | >500-fold vs. other MMPs (>5 µM)[6] |

Table 2: In Vitro and In Vivo Efficacy of MMP-13 Inhibitors

| Compound | Assay | Model | Treatment | Results |

| This compound | Cartilage Degradation | Bovine Nasal Cartilage (BNC) Assay (IL-1/OSM induced) | 0.01 µM, 0.1 µM, 1 µM | -17.6%, 48.4%, and 70.8% inhibition of cartilage degradation, respectively[7] |

| Compound 24f | Proteoglycan Release | Rat Model of MMP-13-Induced Cartilage Degradation | 10 mg/kg (oral), 30 mg/kg (oral) | 40% and 75% inhibition of proteoglycan release, respectively (p < 0.05)[1] |

| RF036 Analog (Inhibitor 3) | Osteoclastogenesis Inhibition | Bone Marrow Co-cultures | Dose-dependent | Effective inhibition of osteoclast formation[6] |

| (S)-17b | Collagenolysis Inhibition | In Vitro Type II Collagen Cleavage Assay | - | IC50 = 8.1 nM[8] |

Table 3: Pharmacokinetic Properties of Selected MMP-13 Inhibitors

| Compound | Species | Administration | Dose | Bioavailability (F%) |

| This compound | Rat | Oral Gavage | 1 mg/kg | 33%[7] |

| This compound | Mouse | Oral Gavage | 1 mg/kg | 38%[7] |

| RF036 | Rat | Intravenous | - | T1/2 = 2.93 h, Cmax = 47.6 µM, Cl = 0.18 mL/min/kg[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MMP-13 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against recombinant human MMP-13.

Protocol:

-

Recombinant human MMP-13 is incubated with a fluorogenic substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Bovine Nasal Cartilage (BNC) Degradation Assay

This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation.

Protocol:

-

Bovine nasal cartilage slices are cultured in a 96-well plate.

-

Cartilage degradation is induced by the addition of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Oncostatin M (OSM).

-

The test inhibitor is added to the culture medium at various concentrations.

-

The cultures are incubated for up to 14 days.[7]

-

The extent of cartilage degradation is quantified by measuring the amount of glycosaminoglycans (GAGs) released into the medium using a colorimetric assay (e.g., dimethylmethylene blue dye-binding assay).

-

The percentage of inhibition of cartilage degradation is calculated by comparing the GAG release in the presence and absence of the inhibitor.

Rat Model of MMP-13-Induced Cartilage Degradation

This in vivo model evaluates the efficacy of an MMP-13 inhibitor in a living organism.

Protocol:

-

Recombinant MMP-13 is injected intra-articularly into the knee joints of rats to induce cartilage degradation.

-

The test compound is administered orally at different doses (e.g., 10 mg/kg and 30 mg/kg for compound 24f).[1]

-

After a specified period, the animals are euthanized, and the knee joints are collected.

-

The extent of cartilage degradation is assessed by measuring the release of proteoglycans from the cartilage into the synovial fluid or by histological analysis of the joint tissue.

-

The percentage of inhibition of proteoglycan release is calculated by comparing the treated group to the vehicle control group.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal absorption of a drug candidate.

Protocol:

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are seeded onto a semi-permeable membrane in a transwell plate.

-

The cells are cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

-

The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Visualizations

The following diagrams illustrate key pathways and workflows related to MMP-13 and its inhibition.

References

- 1. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]

- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mmp13-IN-2: A Technical Guide to a Potent and Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp13-IN-2, also known as PF-152, is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of its impact on relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in osteoarthritis, oncology, and other fields where MMP-13 is a therapeutic target.

Introduction

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of type II collagen, a major component of articular cartilage.[1][2] Upregulation of MMP-13 is strongly implicated in the pathogenesis of osteoarthritis (OA), contributing to the progressive destruction of cartilage.[3] Furthermore, MMP-13 is involved in tumor progression and metastasis by facilitating the breakdown of the extracellular matrix.[4] These roles have established MMP-13 as a significant therapeutic target.

This compound is a non-hydroxamate, small molecule inhibitor designed for high potency and selectivity for MMP-13, aiming to overcome the off-target effects observed with broad-spectrum MMP inhibitors.[5] This guide details the functional characteristics of this compound, providing a foundation for its application in preclinical research and drug development.

Mechanism of Action

This compound functions as a direct inhibitor of the catalytic activity of MMP-13. By binding to the enzyme, it blocks the degradation of its primary substrate, type II collagen, and other extracellular matrix components. This inhibition of collagenolysis is the principal mechanism by which this compound exerts its chondroprotective effects in models of osteoarthritis.[6]

dot

Caption: Mechanism of this compound Action.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency against human MMP-13 and high selectivity over other matrix metalloproteinases.

| Target | IC50 (nM) | Selectivity vs. MMP-13 |

| MMP-13 | 0.036 | - |

| MMP-1 | >54,000 | >1500-fold |

| MMP-2 | >54,000 | >1500-fold |

| MMP-3 | >54,000 | >1500-fold |

| MMP-7 | >54,000 | >1500-fold |

| MMP-8 | >54,000 | >1500-fold |

| MMP-9 | >54,000 | >1500-fold |

| MMP-14 (MT1-MMP) | >54,000 | >1500-fold |

| TACE | >54,000 | >1500-fold |

| Data sourced from MedChemExpress.[5] |

In Vitro Cartilage Degradation

In a bovine nasal cartilage (BNC) assay, this compound effectively prevented the degradation of cartilage induced by interleukin-1 (IL-1) and oncostatin M (OSM).[5]

| Concentration (µM) | Inhibition of Cartilage Degradation (%) |

| 0.01 | -17.6 |

| 0.1 | 48.4 |

| 1 | 70.8 |

| Data sourced from MedChemExpress.[5] |

In Vivo Pharmacokinetics

This compound exhibits good oral bioavailability in preclinical species.

| Species | Dose (mg/kg) | Route | Bioavailability (F%) |

| Rat | 1 | Oral gavage | 33 |

| Mouse | 1 | Oral gavage | 38 |

| Data sourced from MedChemExpress.[5] |

Pharmacokinetic parameters for PF-152 (this compound) have been reported at a conference.[7]

| Species | Clearance (ml/min/kg) | Effective t1/2 (h) | Bioavailability (F%) |

| Rat | 21.7 | 0.7 | 54 |

| Dog | 8.1 | 1.6 | 64 |

| Data sourced from a 2009 American Chemical Society National Meeting abstract.[7] |

In Vivo Efficacy in a Dog Model of Osteoarthritis

In a partial medial meniscectomy model in beagles, oral administration of PF-152 (this compound) for 8 weeks resulted in a dose-dependent reduction in the development of cartilage lesions.[6]

| Treatment Group | Mean Total Cartilage Histology Score (Femoral Condyle + Tibial Plateau) | % Reduction vs. Vehicle |

| Sham | 2.8 | - |

| Vehicle | 11.2 | - |

| PF-152 (Low Dose) | 8.1 | 27.7 |

| PF-152 (Mid Dose) | 6.8 | 39.3 |

| PF-152 (High Dose) | 6.1 | 45.5 |

| Data adapted from Settle et al., Arthritis & Rheumatism, 2010.[6] |

Experimental Protocols

MMP-13 Inhibition Assay (General Protocol)

A generic fluorogenic assay is commonly used to determine the inhibitory activity of compounds against MMP-13.

-

Reagents and Materials:

-

Recombinant human MMP-13 (catalytic domain).

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

This compound (or test compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant MMP-13 to each well of the microplate.

-

Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

dot

Caption: MMP-13 Inhibition Assay Workflow.

Bovine Nasal Cartilage (BNC) Degradation Assay

This ex vivo assay assesses the ability of a compound to protect cartilage from degradation.[5]

-

Reagents and Materials:

-

Fresh bovine nasal septa.

-

Culture medium (e.g., DMEM with antibiotics and serum).

-

Recombinant human IL-1α and Oncostatin M (OSM).

-

This compound.

-

Papain digestion solution.

-

Dimethylmethylene blue (DMMB) dye solution for glycosaminoglycan (GAG) quantification.

-

-

Procedure:

-

Prepare cartilage explants from bovine nasal septa and place them in a 96-well plate.

-

Culture the explants for a period to equilibrate.

-

Treat the explants with culture medium containing IL-1α and OSM in the presence or absence of various concentrations of this compound.

-

Culture for an extended period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.

-

At the end of the culture period, digest the remaining cartilage explants with papain.

-

Quantify the amount of GAG released into the medium and remaining in the cartilage digest using the DMMB assay.

-

Calculate the percentage of GAG release and the inhibition of GAG release by this compound.

-

In Vivo Dog Model of Osteoarthritis

This model is used to evaluate the disease-modifying potential of a compound in a large animal model that more closely resembles human OA.[6]

-

Animal Model:

-

Mature beagle dogs.

-

Induction of OA via surgical partial medial meniscectomy in one stifle joint. The contralateral joint serves as a control.

-

-

Treatment:

-

Oral administration of this compound (PF-152) or vehicle once or twice daily for a specified period (e.g., 8 weeks).

-

-

Outcome Measures:

-

Histopathology: At the end of the study, the animals are euthanized, and the stifle joints are collected. Cartilage integrity is assessed using a semi-quantitative scoring system (e.g., Mankin score) on histological sections stained with Safranin O-fast green.

-

Biomarkers: Collection of serum, urine, and synovial fluid at various time points to measure biomarkers of cartilage degradation (e.g., C-terminal telopeptide of type II collagen - CTX-II).

-

Gross Morphology: Macroscopic evaluation of the joint surfaces for signs of cartilage erosion and osteophyte formation.

-

Signaling Pathways

While this compound directly inhibits the enzymatic activity of MMP-13, the downstream consequences of this inhibition can affect various signaling pathways involved in chondrocyte homeostasis and pathology. The expression of MMP-13 itself is regulated by a complex network of signaling cascades initiated by pro-inflammatory cytokines and growth factors.

dot

Caption: Upstream Signaling Pathways Regulating MMP-13 Expression.

By inhibiting MMP-13, this compound can indirectly influence cellular processes that are dependent on MMP-13-mediated matrix remodeling. For instance, the degradation of the extracellular matrix can release matrix-bound growth factors and cytokines, which in turn can activate signaling pathways that promote inflammation and further catabolism. By preventing this degradation, this compound may help to break this pathological feedback loop.

Furthermore, studies have shown that MMP-13 activity can influence chondrocyte differentiation and apoptosis. Inhibition of MMP-13 has been demonstrated to suppress the expression of the transcription factor Runx2, a key regulator of chondrocyte hypertrophy, a process associated with osteoarthritis.[7]

Conclusion

This compound is a highly potent and selective inhibitor of MMP-13 with demonstrated efficacy in preclinical models of osteoarthritis. Its favorable pharmacokinetic profile and chondroprotective effects make it a valuable tool for investigating the role of MMP-13 in various physiological and pathological processes. The detailed information provided in this technical guide, including quantitative data and experimental protocols, should facilitate its application in future research and drug development endeavors targeting MMP-13.

References

- 1. researchgate.net [researchgate.net]

- 2. MMP‐2 and MMP‐13 affect vasculogenic mimicry formation in large cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. | BioWorld [bioworld.com]

Mmp13-IN-2: A Technical Guide to its Interaction with Target Protein MMP-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document details the inhibitor's interaction with its target protein, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Target Interaction: this compound and MMP-13

This compound is a small molecule inhibitor designed to specifically target Matrix Metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase.[1][2] MMP-13 plays a crucial role in the degradation of extracellular matrix (ECM) components, with a particular substrate preference for type II collagen, a primary constituent of articular cartilage.[3][] Due to its significant role in cartilage breakdown, MMP-13 is a key therapeutic target in diseases such as osteoarthritis.[5][6] this compound exhibits high potency and selectivity for MMP-13, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.[1]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its selectivity against other matrix metalloproteinases.

| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |

| This compound | MMP-13 | 0.036 | >1500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE | [1] |

Signaling Pathways

MMP-13 expression and activity are regulated by a complex network of signaling pathways. Various extracellular stimuli, including cytokines like Interleukin-1 (IL-1) and growth factors, can activate intracellular signaling cascades that converge on the MMP-13 gene promoter, leading to its transcription. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, and JNK) and the NF-κB signaling pathway.[7] These pathways activate transcription factors such as AP-1 (a dimer of c-Fos and c-Jun) and Runx2, which bind to their respective response elements in the MMP-13 promoter and drive its expression.[7] this compound acts downstream of these signaling events by directly inhibiting the enzymatic activity of the translated MMP-13 protein, thereby preventing the degradation of its substrates, most notably type II collagen.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Fluorogenic MMP-13 Activity Assay

This assay is used to determine the direct inhibitory effect of this compound on purified MMP-13 enzyme activity using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (activated)

-

This compound

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound dilutions: Create a serial dilution of this compound in Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor dilutions.

-

Enzyme preparation: Dilute the activated recombinant human MMP-13 in Assay Buffer to the desired working concentration.

-

Assay setup: To each well of the 96-well plate, add:

-

x µL of Assay Buffer

-

10 µL of this compound dilution or vehicle control

-

20 µL of diluted MMP-13 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate addition: Prepare the fluorogenic MMP-13 substrate in Assay Buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

-

Data analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Bovine Nasal Cartilage (BNC) Explant Assay

This ex vivo assay assesses the ability of this compound to prevent cartilage degradation in a tissue model.

Materials:

-

Fresh bovine nasal septa

-

Culture Medium: DMEM/F-12 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Stimulation agents: Recombinant human Interleukin-1α (IL-1α) and Oncostatin M (OSM) to induce cartilage degradation.

-

This compound

-

Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification.

-

Hydroxyproline assay kit for collagen degradation quantification.

-

48-well culture plates

Procedure:

-

Cartilage explant preparation: Aseptically dissect bovine nasal cartilage into small, uniform discs (e.g., 2-3 mm in diameter).

-

Explant culture: Place one cartilage explant into each well of a 48-well plate containing culture medium. Allow the explants to equilibrate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Treatment: After equilibration, replace the medium with fresh culture medium containing:

-

Control group: Medium alone

-

Stimulated group: Medium with IL-1α and OSM

-

Inhibitor group: Medium with IL-1α, OSM, and varying concentrations of this compound

-

-

Incubation: Culture the explants for a defined period (e.g., 7-14 days). Collect the conditioned medium and replace it with fresh treatment medium every 2-3 days.

-

Analysis of cartilage degradation:

-

Glycosaminoglycan (GAG) release: Measure the amount of sulfated GAGs released into the conditioned medium using the DMMB colorimetric assay.

-

Collagen degradation: At the end of the culture period, digest the remaining cartilage explants and measure the hydroxyproline content, a marker of collagen, using a hydroxyproline assay kit. Also, measure the hydroxyproline content in the collected conditioned medium.

-

-

Data analysis: Calculate the percentage of GAG release and collagen degradation for each treatment group compared to the control and stimulated groups. Evaluate the dose-dependent effect of this compound on inhibiting cartilage breakdown.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a potential MMP-13 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Inhibition of bovine nasal cartilage degradation by selective matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Mmp13-IN-2 in Mitigating Cartilage Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the degradation of articular cartilage, a hallmark of osteoarthritis (OA).[1][2] Its specific ability to cleave type II collagen, the primary structural protein in cartilage, makes it a prime therapeutic target for chondroprotective drug development.[1][2][3] This technical guide provides a comprehensive overview of Mmp13-IN-2, a potent and selective inhibitor of MMP-13, and its role in preventing cartilage degradation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Introduction to MMP-13 in Cartilage Homeostasis and Disease

Articular cartilage maintains a delicate balance between anabolic and catabolic processes to ensure its structural integrity and function.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[4] In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) trigger an overproduction of MMPs, particularly MMP-13, by chondrocytes.[1][5] This enzymatic overactivity leads to excessive degradation of type II collagen and other ECM components, resulting in the progressive loss of cartilage and joint function.[1][5]

MMP-13's substrate specificity for type II collagen, in addition to its ability to degrade other matrix molecules like proteoglycans and type IX and IV collagen, underscores its significance in the initiation and progression of OA.[1] Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy to halt or slow the progression of cartilage degradation.

This compound: A Potent and Selective MMP-13 Inhibitor

This compound is a small molecule inhibitor designed to be a potent, selective, and orally active antagonist of MMP-13. Its high affinity and specificity for MMP-13 make it a valuable tool for studying the role of this enzyme in cartilage biology and a potential candidate for therapeutic development.

Quantitative Data on this compound Efficacy and Selectivity

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| IC50 | 0.036 nM |

IC50 (Half maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6]

Table 2: Selectivity of this compound over other MMPs and TACE

| MMP/Enzyme | Selectivity Fold (over MMP-13) |

| MMP-1 | >1500 |

| MMP-3 | >1500 |

| MMP-7 | >1500 |

| MMP-8 | >1500 |

| MMP-9 | >1500 |

| MMP-14 | >1500 |

| TACE | >1500 |

This high selectivity is crucial to minimize off-target effects, a significant challenge in the development of MMP inhibitors.[6]

Table 3: In Vitro Efficacy of this compound in a Cartilage Degradation Model

| This compound Concentration | Inhibition of Cartilage Degradation (%) |

| 0.01 µM | -17.6 |

| 0.1 µM | 48.4 |

| 1 µM | 70.8 |

Data from a bovine nasal cartilage (BNC) assay stimulated with IL-1/OSM.[6]

Table 4: In Vivo Pharmacokinetics of this compound

| Species | Dose (Oral Gavage) | Oral Bioavailability (F%) |

| Rat | 1 mg/kg | 33 |

| Mouse | 1 mg/kg | 38 |

This demonstrates the oral bioavailability of this compound, a critical property for a systemically administered therapeutic.[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the efficacy of this compound.

In Vitro MMP-13 Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant human MMP-13.

Methodology:

-

Recombinant human MMP-13 is incubated with a fluorogenic MMP-13 substrate.

-

The enzymatic reaction results in the cleavage of the substrate, leading to an increase in fluorescence.

-

The assay is performed in the presence of varying concentrations of this compound.

-

Fluorescence is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Bovine Nasal Cartilage (BNC) Degradation Assay

Objective: To assess the ability of this compound to prevent cytokine-induced cartilage degradation in an ex vivo model.

Methodology:

-

Bovine nasal cartilage slices are cultured in a multi-well plate.

-

The cartilage explants are stimulated with a combination of Interleukin-1 (IL-1) and Oncostatin M (OSM) to induce cartilage degradation.

-

Test groups are treated with varying concentrations of this compound.

-

The cultures are incubated for up to 14 days.[6]

-

The culture medium is collected at specified time points to measure the release of collagen fragments (e.g., hydroxyproline or specific collagen neoepitopes) as a marker of cartilage degradation.

-

The percentage of inhibition of cartilage degradation is calculated by comparing the amount of collagen release in the treated groups to the cytokine-stimulated control group.[6]

Signaling Pathways in Cartilage Degradation and MMP-13 Regulation

The expression of MMP-13 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of MMP-13 inhibitors and identifying other potential therapeutic targets. Pro-inflammatory cytokines, such as IL-1β, are potent inducers of MMP-13 expression in chondrocytes.[1]

Caption: IL-1β signaling cascade leading to MMP-13 induced cartilage degradation.

This signaling cascade is initiated by the binding of IL-1β to its receptor on the chondrocyte surface. This event triggers downstream intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38) and the nuclear factor-kappa B (NF-κB) pathway.[5][7] These pathways converge on the activation of transcription factors, including activator protein-1 (AP-1) and NF-κB, which then bind to the promoter region of the MMP-13 gene, driving its transcription and subsequent translation into the MMP-13 protein.[7] this compound acts downstream in this process by directly inhibiting the enzymatic activity of the translated MMP-13 protein.

Experimental Workflow for Evaluating MMP-13 Inhibitors

The following diagram illustrates a typical preclinical workflow for the evaluation of a potential MMP-13 inhibitor like this compound.

Caption: Preclinical development workflow for an MMP-13 inhibitor.

Conclusion

This compound stands out as a highly potent and selective inhibitor of MMP-13, demonstrating significant efficacy in preclinical models of cartilage degradation. Its favorable selectivity profile and oral bioavailability make it a compelling candidate for further investigation as a disease-modifying therapeutic for osteoarthritis. The detailed understanding of its mechanism of action and the signaling pathways it influences provides a solid foundation for its continued development. Further in vivo studies in relevant animal models of OA are warranted to fully elucidate its therapeutic potential in a clinical setting.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Precision of Mmp13-IN-2: A Deep Dive into its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Mmp13-IN-2 has emerged as a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of articular cartilage in osteoarthritis and other inflammatory conditions.[1][2] Understanding the precise selectivity profile of this compound is paramount for its development as a therapeutic agent, as off-target inhibition of other MMPs has been linked to undesirable side effects.[1] This technical guide provides a comprehensive overview of the selectivity and experimental methodologies used to characterize this compound.

Quantitative Selectivity Profile of this compound

This compound demonstrates exceptional potency against MMP-13 with a reported IC50 value in the sub-nanomolar range.[3] Its selectivity is a key feature, exhibiting a minimal inhibitory effect on other matrix metalloproteinases.

| Target | IC50 (nM) | Selectivity Fold vs. MMP-13 |

| MMP-13 | 0.036 | - |

| MMP-1 | >54 | >1500 |

| MMP-3 | >54 | >1500 |

| MMP-7 | >54 | >1500 |

| MMP-8 | >54 | >1500 |

| MMP-9 | >54 | >1500 |

| MMP-14 | >54 | >1500 |

| TACE | >54 | >1500 |

Data sourced from MedchemExpress.[3]

Visualizing the Selectivity

The following diagram illustrates the remarkable selectivity of this compound, highlighting its potent inhibition of MMP-13 compared to other MMPs.

Caption: this compound's potent and selective inhibition of MMP-13.

Experimental Protocols

The determination of the selectivity profile of this compound involves robust biochemical assays designed to measure the inhibitory activity of the compound against a panel of purified enzymes.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This is a common method to determine the potency of MMP inhibitors.

Principle: The assay utilizes a synthetic fluorogenic peptide substrate that is cleaved by the active MMP. This cleavage separates a fluorophore from a quencher molecule, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

General Protocol:

-

Enzyme Activation: Recombinant human MMP enzymes are typically supplied as inactive pro-enzymes and require activation. This is often achieved by treatment with a protease like trypsin or with organomercurial compounds such as 4-aminophenylmercuric acetate (APMA).

-

Assay Preparation: The assay is performed in a multi-well plate format (e.g., 96- or 384-well).

-

Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.

-

Reaction Mixture: The activated MMP enzyme is incubated with the various concentrations of this compound in an appropriate assay buffer.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the change in fluorescence over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for this type of biochemical assay.

References

- 1. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: In Vitro Profiling of Mmp13-IN-2

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase primarily involved in the degradation of type II collagen, a critical component of articular cartilage.[1][2][3] Its overexpression is implicated in the pathogenesis of osteoarthritis and rheumatoid arthritis, making it a key therapeutic target.[1][4] Mmp13-IN-2 is a highly potent and selective inhibitor of MMP-13.[5][6] It demonstrates significant potential in preventing cartilage degradation by directly blocking the enzymatic activity of MMP-13.[5][7] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound in vitro using both a biochemical enzymatic assay and a cell-based cartilage explant model.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory potency and selectivity of this compound against various matrix metalloproteinases.

| Target Enzyme | IC50 Value | Selectivity vs. Other MMPs | Reference |

| MMP-13 | 0.036 nM | - | [5][7] |

| MMP-1 | >54 nM | >1500-fold | [5] |

| MMP-3 | >54 nM | >1500-fold | [5] |

| MMP-7 | >54 nM | >1500-fold | [5] |

| MMP-8 | >54 nM | >1500-fold | [5] |

| MMP-9 | >54 nM | >1500-fold | [5] |

| MMP-14 | >54 nM | >1500-fold | [5] |

| TACE | >54 nM | >1500-fold | [5] |

Experimental Protocols

Protocol 1: Fluorogenic Biochemical Assay for MMP-13 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, active MMP-13 enzyme using a fluorogenic peptide substrate. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), where cleavage of the substrate by MMP-13 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[8]

Materials and Reagents:

-

Recombinant human MMP-13 (pro-form or active)

-

This compound

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, a FRET-based peptide)

-

APMA (4-Aminophenylmercuric acetate) for pro-MMP-13 activation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

-

DMSO (for compound dilution)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescent microplate reader (e.g., with excitation at ~328 nm and emission at ~393 nm)[1]

Methodology:

-

Enzyme Activation:

-

If using the pro-form of MMP-13, activate it by incubating with 1 mM APMA in Assay Buffer for 2-4 hours at 37°C.

-

Dilute the activated MMP-13 enzyme to the desired working concentration (e.g., 0.5 nM) in cold Assay Buffer immediately before use.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in DMSO to create a concentration gradient (e.g., 10-point, 1:3 dilutions).

-

Further dilute the compound series in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (≤1%).

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of the microplate.

-

Add 25 µL of the diluted this compound solutions to the test wells.

-

Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the "No Inhibition" (positive control) and "No Enzyme" (negative control) wells.

-

Initiate the reaction by adding 25 µL of the diluted active MMP-13 enzyme to the test and positive control wells. Add 25 µL of Assay Buffer to the negative control wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add 25 µL of the fluorogenic MMP-13 substrate (e.g., at a final concentration of 10 µM) to all wells to start the enzymatic reaction.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C, using appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data by setting the "No Inhibition" control as 100% activity and the "No Enzyme" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

-

Protocol 2: Bovine Nasal Cartilage (BNC) Explant Degradation Assay

This ex vivo assay provides a more physiologically relevant model to assess the ability of this compound to prevent the degradation of native cartilage matrix.[5] Cartilage explants are stimulated with pro-inflammatory cytokines to induce MMP-13 expression and subsequent collagen release, which is then measured.

Materials and Reagents:

-

Fresh bovine nasal septa

-

This compound

-

Human Interleukin-1α (IL-1α)

-

Oncostatin M (OSM)

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Serum-Free Medium: DMEM/F-12 with penicillin and streptomycin.

-

Hydroxyproline Assay Kit (or access to HPLC for analysis)

-

Dermal punch (4 mm diameter)

-

48-well culture plates

Methodology:

-

Cartilage Explant Preparation:

-

Aseptically dissect bovine nasal cartilage and cut it into uniform slices (1-2 mm thick).

-

Use a 4 mm dermal punch to create circular cartilage explants.

-

Wash the explants extensively with sterile PBS and then with Culture Medium.

-

Place 3-4 explants per well into a 48-well plate with 500 µL of Culture Medium and allow them to equilibrate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor Treatment and Stimulation:

-

After equilibration, replace the medium with 500 µL of Serum-Free Medium.

-

Prepare dilutions of this compound in Serum-Free Medium (e.g., 0.01 µM, 0.1 µM, 1 µM). Add the inhibitor solutions to the respective wells.[5]

-

To induce cartilage degradation, add a combination of IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to all wells except the unstimulated (negative) control.

-

Include a "Stimulated Control" well containing IL-1α/OSM but no inhibitor.

-

Incubate the plates for 7-14 days, collecting the culture medium and replacing it with fresh medium containing inhibitors and stimulants every 3-4 days.

-

-

Assessment of Cartilage Degradation:

-

Pool the collected media from each time point for each condition.

-

The primary component of collagen is hydroxyproline. Measure the amount of hydroxyproline released into the medium as an indicator of collagen degradation.

-

Hydrolyze the media samples (e.g., with 6N HCl at 110°C for 18-24 hours).

-

Quantify the hydroxyproline content using a colorimetric hydroxyproline assay kit or by HPLC analysis.

-

-

Data Analysis:

-

Calculate the total amount of hydroxyproline released for each condition.

-

Express the data as a percentage of inhibition of collagen release compared to the "Stimulated Control".

-

The formula for calculating inhibition is: % Inhibition = (1 - [(Hydroxyproline_Inhibitor - Hydroxyproline_Unstimulated) / (Hydroxyproline_Stimulated - Hydroxyproline_Unstimulated)]) * 100

-

Visualizations

MMP-13 Activation and Inhibition Pathway

The diagram below illustrates the activation of MMP-13 from its inactive zymogen form and its subsequent inhibition by this compound, preventing the degradation of its primary substrate, type II collagen.

Caption: MMP-13 activation pathway and its inhibition by this compound.

Experimental Workflow for IC50 Determination

This workflow outlines the key steps for determining the IC50 value of this compound in a fluorogenic biochemical assay.

Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]

- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 4. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mmp13-IN-2 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in preclinical animal research. The following sections detail the inhibitor's mechanism of action, provide summaries of in vitro and in vivo data, and offer detailed protocols for its application in animal models, particularly those related to osteoarthritis and rheumatoid arthritis.

Introduction to this compound

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major structural component of articular cartilage[1][2]. Its elevated activity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer[1][3]. This compound is a highly potent and selective small molecule inhibitor of MMP-13, making it a valuable tool for investigating the role of MMP-13 in disease progression and for evaluating the therapeutic potential of MMP-13 inhibition.

Mechanism of Action

This compound functions by selectively binding to the active site of the MMP-13 enzyme, thereby blocking its catalytic activity and preventing the breakdown of its extracellular matrix substrates, most notably type II collagen[4]. This selective inhibition is crucial for avoiding off-target effects that can arise from the inhibition of other MMP family members.

The signaling pathway affected by this compound involves the downstream effects of MMP-13 activity in pathological conditions. In osteoarthritis, for example, pro-inflammatory cytokines like IL-1β and TNF-α stimulate chondrocytes to upregulate MMP-13 expression. MMP-13 then degrades the cartilage matrix, leading to the release of collagen fragments that can further amplify the inflammatory response. By inhibiting MMP-13, this compound interrupts this destructive cycle.

In Vitro and In Vivo Efficacy Data

This compound has demonstrated high potency and selectivity in in vitro assays and significant efficacy in various animal models.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against MMP-13 and its selectivity over other MMPs.

| Enzyme | IC₅₀ (nM) | Selectivity vs. MMP-13 | Reference |

| MMP-13 | 0.036 | - | [4] |

| MMP-1 | >54,000 | >1500-fold | [4] |

| MMP-3 | >54,000 | >1500-fold | [4] |

| MMP-7 | >54,000 | >1500-fold | [4] |

| MMP-8 | >54,000 | >1500-fold | [4] |

| MMP-9 | >54,000 | >1500-fold | [4] |

| MMP-14 | >54,000 | >1500-fold | [4] |

| TACE | >54,000 | >1500-fold | [4] |

Table 1. In vitro inhibitory potency and selectivity of this compound.

In Vivo Pharmacokinetics and Efficacy

This compound is orally bioavailable, making it suitable for systemic administration in animal studies.

| Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) | Efficacy Model | Efficacy Outcome | Reference |

| Rat | 1 | p.o. | 33% | - | - | [4] |

| Mouse | 1 | p.o. | 38% | - | - | [4] |

| Mouse | 3, 10, 30 | p.o. | Not Reported | Rheumatoid Arthritis (CIA) | Dose-dependent reduction in cartilage erosion (21-38%) | [3] |

| Rat | 10, 30 | p.o. | Not Reported | Osteoarthritis (MIA) | Dose-dependent reduction in proteoglycan release (40-75%) | [2] |

| Mouse | 100 | p.o. (BID) | Not Reported | Rheumatoid Arthritis (CAIA) | Significant reduction in mean arthritic score | [5] |

Table 2. Summary of in vivo pharmacokinetic and efficacy data for this compound and other selective MMP-13 inhibitors. Note that some data pertains to other selective MMP-13 inhibitors and is provided for guidance.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in animal studies.

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension of this compound for oral administration to rodents.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

Sterile water

-

Mortar and pestle (optional, for aiding suspension)

-

Magnetic stirrer and stir bar

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

-

Weigh the this compound powder accurately.

-

Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.

-

To prepare the dosing suspension, gradually add a small amount of the vehicle to the this compound powder and triturate with a pestle (if using a mortar) to form a smooth paste. This helps to prevent clumping.

-

Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

-

Continue stirring for at least 15-30 minutes to ensure a uniform suspension.

-

Visually inspect the suspension for any large aggregates. If present, continue stirring or use gentle sonication to improve homogeneity.

-

Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.

Animal Dosing Protocol: Oral Gavage

This protocol outlines the procedure for administering this compound to rodents via oral gavage.

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringes

-

Animal scale

Procedure:

-

Before each dosing session, ensure the this compound suspension is thoroughly mixed to ensure homogeneity.

-

Weigh each animal to accurately calculate the required dosing volume.

-

Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Gently restrain the animal.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. Avoid entering the trachea.

-

Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.

-

Record the dosing time and any observations.

Safety and Toxicology

While specific LD₅₀ data for this compound is not publicly available, studies with other selective MMP-13 inhibitors have generally shown a good safety profile, with a reduced risk of the musculoskeletal side effects observed with broad-spectrum MMP inhibitors. However, it is crucial to conduct appropriate dose-ranging and toxicity studies for any new in vivo experiment. Researchers should monitor animals for any signs of toxicity, such as changes in body weight, food and water consumption, behavior, and overall health.

Conclusion

This compound is a powerful and selective tool for studying the role of MMP-13 in various disease models. Its oral bioavailability and demonstrated in vivo efficacy make it a promising candidate for preclinical drug development. The protocols and data presented in these application notes are intended to guide researchers in the effective and safe use of this compound in their animal studies. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal dosage and administration schedule for your specific animal model and research question.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Mmp13-IN-2 solubility and preparation for experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mmp13-IN-2 is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1][2] MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[3][4][5] this compound demonstrates exceptional potency and selectivity, making it a valuable tool for both in vitro and in vivo research into collagenase-related diseases.[1] These notes provide detailed information on the solubility of this compound and protocols for its preparation for experimental use.

Chemical & Pharmacokinetic Properties

Proper preparation of this compound for experiments is critical for obtaining reliable and reproducible results. The following tables summarize its key properties.

Table 1: Inhibitory Activity & Selectivity

| Target | IC50 Value | Selectivity vs. Other MMPs |

| MMP-13 | 0.036 nM | >1,500-fold over MMP-1, 3, 7, 8, 9, 14, and TACE |

Data sourced from MedchemExpress.[1]

Table 2: Solubility Data

| Solvent | Concentration | Remarks |

| DMSO | 10 mM | Recommended for stock solution preparation. |

Data sourced from MedchemExpress.[1]

Table 3: In Vivo Properties

| Parameter | Species | Value | Administration |

| Oral Bioavailability (F%) | Rat | 33% | Oral Gavage (1 mg/kg) |

| Oral Bioavailability (F%) | Mouse | 38% | Oral Gavage (1 mg/kg) |

Data sourced from MedchemExpress.[1]

MMP-13 Signaling Pathway

MMP-13 expression is regulated by a complex network of signaling pathways initiated by various extracellular stimuli such as cytokines (e.g., IL-1, TNF-α) and growth factors (e.g., TGF-β).[6][7] These signals converge on downstream kinases like MAPKs (p38, ERK, JNK) and PI3K/Akt, which in turn activate key transcription factors such as AP-1 (c-Fos/c-Jun), Runx2, and NF-κB.[8] These transcription factors then bind to the promoter region of the MMP13 gene to drive its expression, leading to increased degradation of the extracellular matrix.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chondrex.com [chondrex.com]

- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis [mdpi.com]

- 5. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Mmp13-IN-2 in Cancer Cell Invasion Assays

Application Note

Introduction

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1][2][3] MMP-13 exhibits high activity against type II collagen and is also capable of degrading a wide range of other ECM components, including type I and III collagens.[1][4] Under normal physiological conditions, the expression and activity of MMP-13 are tightly regulated.[1] However, its overexpression has been observed in various pathological conditions, including several types of cancer such as breast, lung, and oral squamous cell carcinoma.[5][6][7] In the context of cancer, elevated MMP-13 activity is associated with increased tumor aggressiveness, invasion, and metastasis.[2][5][6] By breaking down the ECM, MMP-13 facilitates the local invasion of tumor cells and their subsequent entry into blood and lymphatic vessels, leading to the formation of secondary tumors at distant sites.[1][5][6] This makes MMP-13 a significant therapeutic target for anti-cancer drug development.[2][5]

Mmp13-IN-2: A Potent and Selective Inhibitor

This compound is a highly potent and selective inhibitor of MMP-13.[8] It demonstrates exceptional potency with an IC50 value of 0.036 nM for MMP-13.[8] Notably, this compound exhibits high selectivity, being over 1500-fold more selective for MMP-13 compared to other MMPs such as MMP-1, -3, -7, -8, -9, -14, and TACE.[8] This high selectivity is crucial for minimizing off-target effects in experimental settings and for potential therapeutic applications. The ability of this compound to effectively block the enzymatic activity of MMP-13 makes it an invaluable tool for studying the specific role of this proteinase in cancer biology.

Principle of the Cancer Cell Invasion Assay

The cancer cell invasion assay, often performed using a Boyden chamber or Transwell® system, is a widely used in vitro method to assess the invasive potential of cancer cells.[9][10] The assay utilizes a two-chamber system separated by a microporous membrane.[10] The membrane is coated with a layer of extracellular matrix components, such as Matrigel®, which mimics the basement membrane found in vivo.[9][10] Non-invasive cells are unable to penetrate this ECM layer, while invasive cells secrete proteases, including MMPs, to degrade the matrix and migrate through the pores to the lower chamber.[10]

The inclusion of this compound in this assay allows researchers to specifically investigate the contribution of MMP-13 to cancer cell invasion. By treating cancer cells with this compound and observing a subsequent reduction in their ability to traverse the Matrigel®-coated membrane, one can directly implicate MMP-13 activity in the invasive process. This provides a clear and quantifiable method to evaluate the efficacy of MMP-13 inhibition as a strategy to block cancer cell invasion.

Applications in Research and Drug Development

-

Mechanism of Action Studies: Elucidate the specific role of MMP-13 in the metastatic cascade of various cancer types.

-

Drug Screening: Screen for and characterize novel anti-cancer agents that target MMP-13 and inhibit cancer cell invasion.

-

Validation of Therapeutic Targets: Validate MMP-13 as a therapeutic target for specific cancer subtypes.

-

Understanding Drug Resistance: Investigate the role of MMP-13 in the development of resistance to anti-cancer therapies.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and provides context with other compounds targeting MMPs.

| Inhibitor | Target(s) | IC50 Value | Assay Type | Cell Line(s) |

| This compound | MMP-13 | 0.036 nM | Enzymatic Assay | N/A |

| This compound | MMP-1, 3, 7, 8, 9, 14, TACE | >1500-fold selectivity over MMP-13 | Enzymatic Assay | N/A |

| Lanthanide Compounds (e.g., EuCl3) | MMP-2, MMP-13, MT1-MMP | Micromolar range | Enzymatic Assay | N/A |

| Sauchinone | Akt-CREB-MMP13 signaling | Not specified | Proliferation, Migration, Invasion | Breast Cancer Cells |

| Various Synthetic Inhibitors | MMP-13 | Ranging from nM to µM | Enzymatic and Cell-based Assays | Various |

N/A: Not applicable or not specified in the provided search results.

Diagrams

Below are diagrams illustrating key concepts related to the application of this compound in cancer cell invasion assays.

Caption: Signaling pathways leading to MMP-13 mediated cancer cell invasion.

Caption: Experimental workflow for a cancer cell invasion assay using this compound.

References

- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MMP-13 is involved in oral cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

Application Notes and Protocols for Mmp13-IN-2 in Zymography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mmp13-IN-2 , a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in zymography assays to assess MMP activity. This document includes detailed protocols, data presentation guidelines, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a small molecule inhibitor with exceptional potency and selectivity for MMP-13, an enzyme critically involved in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a significant target for therapeutic intervention.[2] The high selectivity of this compound makes it an invaluable tool for studying the specific roles of MMP-13 in complex biological systems.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against MMP-13 and its selectivity over other MMPs are summarized below. This data highlights the inhibitor's suitability for specific targeting of MMP-13 in experimental settings.

| Target MMP | IC50 Value | Selectivity Fold (over MMP-13) |

| MMP-13 | 0.036 nM | - |

| MMP-1 | >1500-fold | >1500 |

| MMP-3 | >1500-fold | >1500 |

| MMP-7 | >1500-fold | >1500 |

| MMP-8 | >1500-fold | >1500 |

| MMP-9 | >1500-fold | >1500 |

| MMP-14 | >1500-fold | >1500 |

| TACE | >1500-fold | >1500 |

Table 1: Inhibitory Potency and Selectivity of this compound. Data sourced from supplier information, indicating high potency for MMP-13 and significant selectivity over a panel of other matrix metalloproteinases and TACE (TNF-alpha converting enzyme).[1]

Experimental Protocols

I. Gelatin Zymography for MMP-13 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases, including MMP-2 and MMP-9. While gelatin is not the preferred substrate for MMP-13, its activity can still be detected. For more specific detection of MMP-13, collagen zymography is recommended.[3][4]

Materials:

-

Samples: Conditioned cell culture media, tissue extracts, or purified enzyme preparations.

-

Reagents for Gel Electrophoresis: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, Ammonium Persulfate (APS), Gelatin (from porcine skin).

-

Buffers:

-

Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% Bromophenol Blue.

-

Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

-

Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.

-

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid.

-

This compound Stock Solution: Prepare a stock solution in DMSO.

Procedure:

-

Sample Preparation:

-

Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

-

Electrophoresis:

-

Load equal amounts of protein per lane. Include a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.[7]

-

-

Enzyme Renaturation and Inhibition:

-

After electrophoresis, carefully remove the gel.

-

Wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow enzyme renaturation.[5]

-

This is the step where the inhibitor is introduced. For the control gel (no inhibitor), proceed to the next step. For the inhibitor-treated gel, wash the gel in Incubation Buffer containing the desired concentration of this compound for 30 minutes. A concentration range of 1-100 nM can be tested as a starting point, based on the IC50 value.

-

-

Enzyme Activity Development:

-

Incubate the control gel in fresh Incubation Buffer.

-

Incubate the inhibitor-treated gel in fresh Incubation Buffer containing the same concentration of this compound as in the previous wash step.

-

Incubate both gels for 18-48 hours at 37°C.[5] The incubation time may need to be optimized depending on the enzyme concentration in the samples.

-

-

Staining and Destaining:

-

Analysis:

-

Image the gel and quantify the bands using densitometry software. The reduction in band intensity in the inhibitor-treated gel compared to the control gel indicates the inhibitory effect of this compound on MMP activity.

-

II. Collagen Zymography for Specific MMP-13 Activity

For a more specific assessment of MMP-13, which is a collagenase, type I or type II collagen can be used as the substrate in the zymogram. The protocol is similar to gelatin zymography, with the substitution of gelatin with collagen in the separating gel.

Note: The preparation of collagen gels can be more challenging. It is recommended to follow protocols specifically optimized for collagen zymography.[2] The concentration of collagen in the gel may need to be optimized (e.g., 0.3 mg/mL of type I collagen).[2]

Visualizations

MMP-13 Signaling Pathway

The expression of MMP-13 is regulated by a complex network of signaling pathways initiated by various extracellular stimuli. The diagram below illustrates a simplified consensus of key signaling cascades that converge on the transcriptional regulation of the MMP13 gene.

Caption: Simplified MMP-13 Signaling Pathway.

Experimental Workflow for Zymography with this compound

The following diagram outlines the key steps in performing a zymography experiment to evaluate the inhibitory effect of this compound.

Caption: Zymography Workflow with this compound.

Conclusion